molecular formula C24H24ClN5O2 B564520 Apafant-d8 CAS No. 1185101-22-7

Apafant-d8

Cat. No.: B564520
CAS No.: 1185101-22-7
M. Wt: 449.9 g/mol
InChI Key: BEKJHBGMJHRUMU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Apafant-d8 involves the incorporation of deuterium atoms into the molecular structure of Apafant. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .

Chemical Reactions Analysis

Apafant-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Apafant-d8 is widely used in scientific research due to its ability to selectively inhibit the platelet-activating factor receptor. Some of its key applications include:

    Chemistry: Used as a reference compound in mass spectrometry and other analytical techniques to study the platelet-activating factor pathway.

    Biology: Employed in studies investigating the role of platelet-activating factor in various biological processes, including inflammation and immune response.

    Medicine: Used in preclinical studies to evaluate the potential therapeutic effects of platelet-activating factor receptor antagonists in conditions such as asthma and allergic conjunctivitis.

    Industry: Utilized in the development of new drugs targeting the platelet-activating factor pathway

Comparison with Similar Compounds

Apafant-d8 is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in research.

Properties

CAS No.

1185101-22-7

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H23N5O2.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)28-23(30)21-4-3-13-26-22(21)27-16-18-9-14-29(31)15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,26,27)(H,28,30);1H

InChI Key

BEKJHBGMJHRUMU-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-].Cl

Synonyms

4-[3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-oxopropyl]morpholine-d8;  WEB 2086BS-d8;  WEB 2086-d8; 

Origin of Product

United States

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